(1S,5R)-1-(3,4-Dichlorophenyl)-3-azabicyclo(3.1.0)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOV-102677 is a psychoactive drug currently under development by Merck. It is known as a triple reuptake inhibitor, or serotonin-norepinephrine-dopamine reuptake inhibitor. This compound is the (−)-enantiomer of DOV-216303, and its (+)-enantiomer is DOV-21947 (amitifadine). Unlike its counterparts, DOV-102677 is being developed for the treatment of alcoholism .
Preparation Methods
The synthesis of DOV-102677 involves several steps, starting with the preparation of the core structure, which is a bicyclic compound. The synthetic route typically involves the following steps:
Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the azabicyclo[3.1.0]hexane core.
Introduction of the dichlorophenyl group:
Purification and isolation: The final product is purified and isolated using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
DOV-102677 undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Scientific Research Applications
DOV-102677 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of triple reuptake inhibition on neurotransmitter levels.
Biology: The compound is used to investigate the role of serotonin, norepinephrine, and dopamine in various biological processes.
Medicine: DOV-102677 is being developed as a potential treatment for alcoholism.
Mechanism of Action
DOV-102677 exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the extracellular levels of these neurotransmitters in the brain. The compound binds to the serotonin transporter, norepinephrine transporter, and dopamine transporter with high affinity, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This results in increased neurotransmitter levels in the synaptic cleft, enhancing neurotransmission and producing its psychoactive effects .
Comparison with Similar Compounds
DOV-102677 is unique compared to other similar compounds due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake. Similar compounds include:
DOV-216303: The (−)-enantiomer of DOV-102677, which also acts as a triple reuptake inhibitor but with different pharmacokinetic properties.
Amitifadine (DOV-21947): The (+)-enantiomer of DOV-102677, which is being developed for the treatment of depression.
Methylphenidate: A well-known psychostimulant that primarily inhibits the reuptake of dopamine and norepinephrine but has a different mechanism of action compared to DOV-102677
Properties
CAS No. |
410074-75-8 |
---|---|
Molecular Formula |
C11H11Cl2N |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
(1S,5R)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m0/s1 |
InChI Key |
BSMNRYCSBFHEMQ-GZMMTYOYSA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl |
Key on ui other cas no. |
410074-75-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.